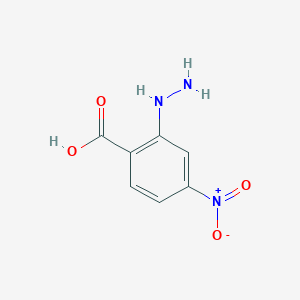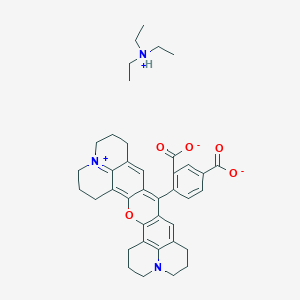
5-carboxy-X-rhodamine triethylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-carboxy-X-rhodamine triethylammonium salt is a fluorescent dye commonly used in various scientific applications. This compound is known for its ability to label oligonucleotides and is widely utilized in automated DNA sequencing. The dye has longer-wavelength spectra compared to Lisaamine rhodamine B conjugates but shorter-wavelength spectra than Texas Red conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carboxy-X-rhodamine triethylammonium salt typically involves the reaction of rhodamine derivatives with carboxylic acid groups. The carboxylic acid of 5-carboxy-X-rhodamine is used for oligonucleotide labeling. The reaction conditions often include the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the moisture-sensitive nature of the product is maintained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the dye’s reactivity and stability. The product is typically stored in a freezer at temperatures ranging from -5 to -30°C and protected from light to preserve its integrity .
Chemical Reactions Analysis
Types of Reactions
5-carboxy-X-rhodamine triethylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescence properties.
Substitution: The carboxylic acid group can participate in substitution reactions, allowing the dye to be conjugated with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 5-carboxy-X-rhodamine, each with unique fluorescence properties. These derivatives are used in different applications, such as labeling and imaging .
Scientific Research Applications
5-carboxy-X-rhodamine triethylammonium salt is extensively used in scientific research, including:
Chemistry: The dye is used for labeling and tracking chemical reactions.
Biology: It is employed in fluorescence microscopy to visualize cellular components.
Medicine: The compound is used in diagnostic assays and imaging techniques.
Industry: It is utilized in quality control processes to detect contaminants and ensure product integrity
Mechanism of Action
The mechanism of action of 5-carboxy-X-rhodamine triethylammonium salt involves its ability to fluoresce when exposed to specific wavelengths of light. The dye binds to target molecules, and upon excitation, it emits light at a longer wavelength. This property makes it an excellent tool for imaging and detection in various applications .
Comparison with Similar Compounds
Similar Compounds
Lisaamine rhodamine B: Has shorter-wavelength spectra compared to 5-carboxy-X-rhodamine.
Texas Red: Exhibits longer-wavelength spectra than 5-carboxy-X-rhodamine.
Uniqueness
5-carboxy-X-rhodamine triethylammonium salt is unique due to its specific fluorescence properties, making it suitable for applications requiring precise labeling and detection. Its ability to label oligonucleotides and its stability under various conditions further enhance its utility in scientific research .
Properties
Molecular Formula |
C39H45N3O5 |
|---|---|
Molecular Weight |
635.8 g/mol |
IUPAC Name |
4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylate;triethylazanium |
InChI |
InChI=1S/C33H30N2O5.C6H15N/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31;1-4-7(5-2)6-3/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39);4-6H2,1-3H3 |
InChI Key |
BUJRUSRXHJKUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)[O-])CCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)
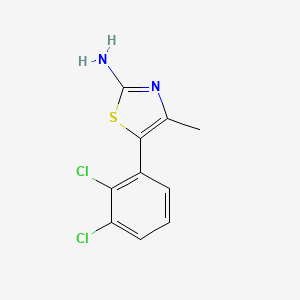
![2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate](/img/structure/B12434495.png)


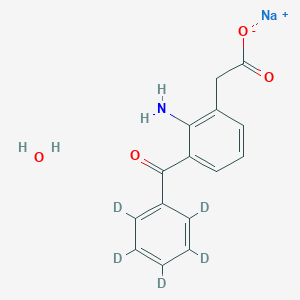


![2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside](/img/structure/B12434519.png)
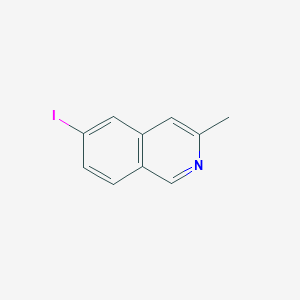

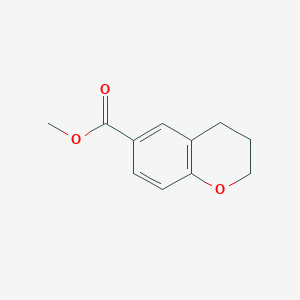
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)
